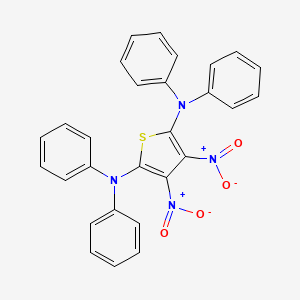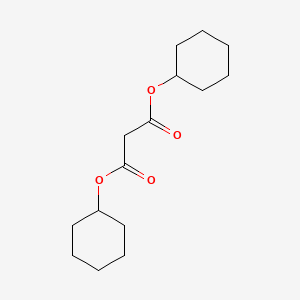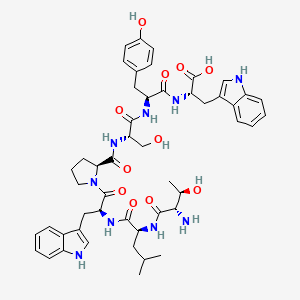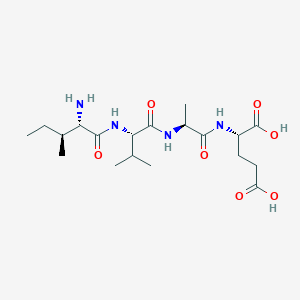
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine: is a complex organic compound characterized by the presence of nitro groups and phenyl rings attached to a thiophene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine typically involves multi-step organic reactions. One common approach is the nitration of a precursor thiophene compound followed by the introduction of phenyl groups through substitution reactions. The nitration process often requires the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The nitro groups in 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology and Medicine: While specific biological applications of this compound are less common, derivatives of nitro and phenyl-substituted thiophenes have been explored for their potential antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine largely depends on its application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the compound. In potential biological applications, the compound may interact with cellular components through its nitro and phenyl groups, leading to various biochemical effects.
類似化合物との比較
3,4-Dinitroaniline: Similar in having nitro groups but lacks the thiophene core and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains nitro groups and phenyl rings but differs in the core structure and functional groups.
3,5-Dinitrobenzoic acid: Another nitro-substituted aromatic compound with different functional groups and applications.
Uniqueness: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is unique due to its combination of a thiophene core with multiple nitro and phenyl groups. This structure imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
875629-59-7 |
|---|---|
分子式 |
C28H20N4O4S |
分子量 |
508.5 g/mol |
IUPAC名 |
3,4-dinitro-2-N,2-N,5-N,5-N-tetraphenylthiophene-2,5-diamine |
InChI |
InChI=1S/C28H20N4O4S/c33-31(34)25-26(32(35)36)28(30(23-17-9-3-10-18-23)24-19-11-4-12-20-24)37-27(25)29(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChIキー |
FZRRMJKFVPNKOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)


![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)





